9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 866864-78-0
VCID: VC5859660
InChI: InChI=1S/C19H16N2O3S/c1-22-14-8-4-3-7-12(14)17-20-18-13(19(25)21-17)10-11-6-5-9-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
SMILES: COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

CAS No.: 866864-78-0

Cat. No.: VC5859660

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione - 866864-78-0

Specification

CAS No. 866864-78-0
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name 9-methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C19H16N2O3S/c1-22-14-8-4-3-7-12(14)17-20-18-13(19(25)21-17)10-11-6-5-9-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Standard InChI Key QNCNCUAHSFWQPS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC

Introduction

Structural and Molecular Characteristics

The molecular formula of 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.41 g/mol. The structure comprises a fused chromene ring system linked to a pyrimidine scaffold, with methoxy substituents at the 9-position of the chromene moiety and the 2-position of the phenyl group. The thione group at the 4-position of the pyrimidine ring enhances electrophilic reactivity, enabling participation in cyclization and Michael addition reactions .

Table 1: Key Structural Features

FeatureDescription
Chromene backboneFused benzene and pyran rings with a methoxy group at C9
Pyrimidine-thione corePyrimidine ring with a sulfur atom at C4, facilitating electrophilic reactions
Phenyl substitution2-Methoxyphenyl group at C2 of the pyrimidine ring

X-ray crystallography of related chromeno-pyrimidine derivatives confirms planar geometry in the heterocyclic system, which likely influences intermolecular interactions in biological targets .

Synthesis and Optimization

Microwave-Assisted Synthesis

The compound is synthesized via microwave-assisted reactions, achieving yields up to 75%—a significant improvement over conventional thermal methods. Key steps include:

  • Condensation: Reaction of 7-methoxy-4H-chromen-4-one with 2-methoxyphenylacetonitrile in methanol.

  • Cyclization: Sodium borohydride-mediated cyclization under microwave irradiation (100–120°C, 20–30 min).

  • Thionation: Treatment with Lawesson’s reagent to introduce the thione group.

Table 2: Synthesis Conditions and Yields

MethodTemperature (°C)Time (min)Yield (%)
Conventional heating80–10018045–50
Microwave-assisted100–12020–3070–75

Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.

Alternative Routes

Chromeno-pyrimidine derivatives can also be synthesized via:

  • Formimidate intermediates: Reactions with triethyl orthoformate and aromatic aldehydes to form triazolo-pyrimidine analogs .

  • Hydrazine cyclocondensation: Used to introduce nitrogen-containing heterocycles, though this method is less efficient for the target compound .

Chemical Reactivity and Derivative Formation

The thione group at C4 serves as a reactive site for electrophilic substitutions. Notable reactions include:

  • Michael addition: Reactivity with arylidenemalononitriles to form pyrano-pyrimidine derivatives.

  • Cyclization with aldehydes: Formation of triazolo-pyrimidine scaffolds under acidic conditions .

Table 3: Select Reactions and Products

Reaction PartnerProduct ClassApplication
ArylidenemalononitrilesPyrano-pyrimidinesAnticancer agents
Triethyl orthoformateTriazolo-pyrimidinonesAntimicrobial agents

These reactions underscore the compound’s versatility as a scaffold for drug discovery.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The thione group likely disrupts microbial cell membranes via thiol-binding interactions.

Hypoglycemic Effects

Preliminary data indicate α-glucosidase inhibition (IC₅₀ = 8.2 μM), comparable to acarbose (IC₅₀ = 6.7 μM). This activity positions the compound as a candidate for diabetes management.

Comparative Analysis with Related Chromeno-Pyrimidines

Table 4: Activity Comparison of Chromeno-Pyrimidine Derivatives

DerivativeAntitumor IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target compound12–184–8
9,9-Dimethyl-triazolo-pyrimidinone22–3010–16
Furochromenoquinolin-6-amine15–256–12

The target compound exhibits superior potency, likely due to electron-donating methoxy groups enhancing membrane permeability .

Therapeutic Applications and Future Directions

Drug Development

  • Anticancer agents: Structural optimization to improve selectivity for cancer cells.

  • Antimicrobial coatings: Incorporation into medical devices to prevent biofilm formation.

Challenges and Opportunities

  • Solubility limitations: Prodrug strategies or nanoformulations to enhance bioavailability.

  • Mechanistic elucidation: Proteomic studies to identify novel molecular targets .

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